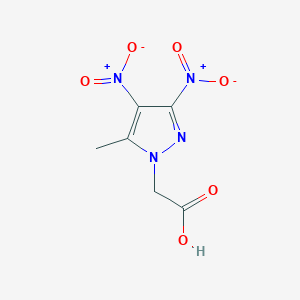

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5-methyl-3,4-dinitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O6/c1-3-5(9(13)14)6(10(15)16)7-8(3)2-4(11)12/h2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOCINHGDJSRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247805 | |

| Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299405-25-7 | |

| Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299405-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3,4-dinitro-1H-pyrazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid chemical structure

[1][2][3]

Executive Summary

This compound (CAS 299405-25-7 ) is a fully substituted pyrazole derivative characterized by a high nitrogen-oxygen content due to the presence of two nitro groups at the C3 and C4 positions.[1][2] This compound serves as a critical intermediate in the synthesis of bioactive molecules, including IDO inhibitors used in cancer immunotherapy, and is investigated within the energetic materials sector for its thermal stability and density properties inherent to the dinitropyrazole scaffold.

This guide provides a comprehensive structural analysis, validated synthesis protocols, and physicochemical profiling for researchers in medicinal chemistry and energetic materials science.

Chemical Identity & Structural Analysis[2][5][6][7]

The core structure consists of a planar pyrazole ring substituted at all carbon and nitrogen positions (excluding N2). The regiochemistry is specific: the methyl group is at C5, while the nitro groups occupy C3 and C4. The N1 position is functionalized with an acetic acid moiety, providing a handle for further conjugation or solubility modulation.

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid |

| CAS Number | 299405-25-7 |

| Molecular Formula | C₆H₆N₄O₆ |

| Molecular Weight | 230.13 g/mol |

| SMILES | CC1=C(C(=NN1CC(=O)O)[O-])[O-] |

| InChI Key | Available in chemical databases (e.g., PubChem) |

Structural Connectivity Map

The following diagram illustrates the connectivity and functional group disposition. Note the steric crowding between the C4-nitro and C5-methyl groups, which influences the planarity and packing density of the crystal lattice.

Figure 1: Structural connectivity of this compound.

Synthesis & Fabrication Protocols

The synthesis of this compound typically proceeds via the N-alkylation of a pre-nitrated pyrazole precursor. The high electron deficiency of the dinitropyrazole ring increases the acidity of the N-H proton, facilitating alkylation under mild basic conditions.

Retrosynthetic Analysis

-

Precursor A: 5-Methyl-3,4-dinitro-1H-pyrazole (or its tautomer 3-methyl-4,5-dinitropyrazole).

-

Precursor B: Chloroacetic acid or Ethyl bromoacetate (followed by hydrolysis).

Detailed Experimental Protocol

Caution: Nitro-substituted pyrazoles are potentially explosive. Perform all reactions behind a blast shield and limit scale to <5g until thermal stability is verified.

Step 1: Preparation of 3,4-Dinitro-5-methylpyrazole

-

Nitration: Dissolve 3-methyl-4-nitropyrazole (1.0 eq) in 98% sulfuric acid.

-

Addition: Dropwise add fuming nitric acid (100%) at 0–5°C.

-

Heating: Heat the mixture to 90–100°C for 6–8 hours to install the second nitro group.

-

Quench: Pour onto crushed ice. The dinitro product precipitates as a solid.

-

Purification: Recrystallize from ethanol/water.

Step 2: N-Alkylation (Carboxymethylation)

-

Solvation: Dissolve 3,4-dinitro-5-methylpyrazole (10 mmol) in anhydrous Acetonitrile (MeCN) or DMF.

-

Deprotonation: Add Potassium Carbonate (K₂CO₃, 1.5 eq) or Sodium Hydride (NaH, 1.1 eq) at 0°C. Stir for 30 mins until gas evolution ceases.

-

Alkylation: Add Ethyl bromoacetate (1.1 eq) dropwise.

-

Reflux: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water, and dry over MgSO₄ to obtain the ethyl ester intermediate .

Step 3: Hydrolysis to Free Acid

-

Hydrolysis: Dissolve the ethyl ester in a 1:1 mixture of THF and 2M NaOH (aq).

-

Reaction: Stir at room temperature for 2 hours.

-

Acidification: Cool to 0°C and acidify to pH 1–2 with 1M HCl.

-

Isolation: The title compound, This compound , will precipitate. Filter and dry under vacuum.

Synthesis Pathway Diagram

Figure 2: Synthetic route from mononitropyrazole to the target acetic acid derivative.

Physicochemical Properties[4][5][6][9][10][11][12]

The presence of two nitro groups renders the pyrazole ring highly electron-deficient, increasing the acidity of the carboxylic acid tail compared to non-nitrated analogs.

| Property | Value / Characteristic | Note |

| Physical State | Crystalline Solid | Typically off-white to pale yellow. |

| Solubility | DMSO, Methanol, DMF | Poor solubility in non-polar solvents (Hexane). |

| Acidity (pKa) | ~3.5 (Carboxylic acid) | Estimated; Pyrazole ring is non-basic due to nitro groups. |

| Thermal Stability | Stable up to ~180°C | Dinitropyrazoles generally decompose >200°C. |

| Density | ~1.6 – 1.7 g/cm³ | Predicted based on dinitropyrazole analogs. |

Applications & Performance

Pharmaceutical Research (IDO Inhibition)

This compound appears in patent literature (e.g., US10047066B2 ) as a scaffold for Indoleamine 2,3-dioxygenase (IDO) inhibitors . IDO is an enzyme that suppresses the immune system's response to tumors.

-

Mechanism: The dinitropyrazole core mimics the electron-poor nature of tryptophan metabolites, potentially binding to the active site of IDO.

-

Utility: It serves as a building block where the carboxylic acid group is coupled to amines to form amides, creating larger, more potent drug candidates.

Energetic Materials

As a dinitropyrazole , the compound belongs to a class of insensitive high-energy materials.

-

Oxygen Balance: The nitro groups improve the oxygen balance, aiding combustion.

-

Safety: Methylation at C5 and the acetic acid tail generally desensitize the molecule compared to the parent 3,4,5-trinitropyrazole, making it safer to handle during processing.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin/Eye Irritation: Category 2 (Causes irritation).

-

Explosive Hazard: Potential energetic material. Handle with care.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep away from reducing agents and strong bases.

-

Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

Sources

- 1. china.guidechem.com [china.guidechem.com]

- 2. 299405-25-7 | 1H-Pyrazole-1-acetic acid, 5-methyl-3,4-dinitro- | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. US10047066B2 - IDO inhibitors - Google Patents [patents.google.com]

- 4. m.biomart.cn [m.biomart.cn]

- 5. US10047066B2 - IDO inhibitors - Google Patents [patents.google.com]

(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid molecular weight

An In-depth Technical Guide to (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest due to its structural motifs. The dinitropyrazole core is a well-established pharmacophore in energetic materials, while the acetic acid moiety offers a versatile anchor for synthetic derivatization in medicinal chemistry. This document details the compound's fundamental physicochemical properties, including its calculated molecular weight, and outlines a plausible synthetic pathway and robust characterization methodologies. Furthermore, it explores the compound's potential applications, grounded in the known activities of related dinitropyrazole structures, and provides critical safety protocols for its handling and synthesis. This guide is intended to serve as a foundational resource for researchers investigating the synthesis, properties, and applications of this and related nitrated heterocyclic compounds.

Core Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. For this compound, these core properties are derived from its constituent atoms. The structure consists of a five-membered pyrazole ring substituted with a methyl group, two nitro groups, and an N-linked acetic acid side chain.

The molecular formula is C₆H₆N₄O₆ . Based on this, the precise molecular weight can be calculated.

| Property | Value |

| Molecular Formula | C₆H₆N₄O₆ |

| Molecular Weight | 230.14 g/mol |

| IUPAC Name | 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid |

| SMILES | CC1=C([O-])C(=NN1CC(=O)O)[O-] |

| InChI Key | (Generated upon synthesis and characterization) |

Analytical Characterization Strategy

A self-validating protocol for confirming the identity and purity of this compound relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis (Anticipated Results)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) around 2.3-2.6 ppm, a singlet for the methylene protons (CH₂) of the acetic acid group around 5.0-5.5 ppm (deshielded by the adjacent nitrogen and pyrazole ring), and a broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm.

-

¹³C NMR: Key signals would correspond to the methyl carbon, the methylene carbon, the carboxylic carbon, and the three distinct carbons of the pyrazole ring. The carbons bearing the nitro groups are expected to be significantly downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations for the C-NO₂ groups are expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. A strong carbonyl (C=O) stretch from the carboxylic acid should appear around 1700-1730 cm⁻¹, and a broad O-H stretch will be present from approximately 2500-3300 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): Using a technique like ESI-TOF, the measured mass should correspond to the calculated exact mass of the molecule, confirming the elemental composition.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Given that many dinitropyrazole derivatives are investigated as energetic materials, DSC is crucial.[1] It would be used to determine the melting point and the onset of thermal decomposition, providing critical data on the compound's thermal stability.[2]

Synthesis Pathway and Experimental Protocol

While a specific protocol for this exact molecule is not widely published, a logical and robust synthetic route can be designed based on established organic chemistry principles and synthesis strategies for related nitropyrazoles.[3][4] The proposed pathway involves the N-alkylation of a 5-methyl-3,4-dinitropyrazole precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: first, the nitration of a suitable pyrazole starting material, followed by N-alkylation with an acetate equivalent.

Caption: Proposed two-stage synthesis of the target compound.

Generalized Experimental Protocol

Caution: The synthesis of nitrated heterocyclic compounds should be considered hazardous. These reactions must be performed on a small scale, in a certified fume hood, behind a blast shield, and with appropriate personal protective equipment (face shield, leather gloves).[1][2][5]

-

Nitration of 5-Methyl-1H-pyrazole:

-

Cool a stirred mixture of concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add fuming nitric acid dropwise, maintaining the temperature below 10°C.

-

Once the nitrating mixture is prepared and cooled, slowly add 5-methyl-1H-pyrazole portion-wise, ensuring the reaction temperature does not exceed 15°C. The causality here is to prevent runaway nitration, which is highly exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure complete dinitration.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product, 5-methyl-3,4-dinitro-1H-pyrazole.

-

Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum. The self-validating step is to confirm the identity of this intermediate via melting point and spectroscopy before proceeding.

-

-

N-Alkylation and Hydrolysis:

-

Dissolve the 5-methyl-3,4-dinitro-1H-pyrazole intermediate in a suitable polar aprotic solvent, such as acetonitrile.

-

Add a mild base, such as potassium carbonate (K₂CO₃), to act as a proton scavenger.

-

Add ethyl bromoacetate dropwise to the suspension. The base deprotonates the pyrazole nitrogen, creating a nucleophile that attacks the electrophilic methylene carbon of the ethyl bromoacetate.

-

Heat the reaction mixture under reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure to yield the crude ester intermediate.

-

Hydrolyze the crude ester by heating it in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

After hydrolysis, neutralize the solution (if a base was used) or basify it (if an acid was used) and then re-acidify to the isoelectric point to precipitate the final product, this compound.

-

Filter the final product, wash with a small amount of cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Applications and Research Context

The molecular architecture of this compound suggests two primary fields of application, leveraging the distinct properties of its core and functional groups.

Caption: Dual-application potential based on molecular structure.

Energetic Materials Research

The dinitropyrazole scaffold is a cornerstone of modern energetic materials research.[1] Compounds containing this moiety often exhibit a favorable combination of high energy density and good thermal stability. The two nitro groups act as powerful oxidizers, contributing to a high heat of formation and a more favorable oxygen balance.[6] Research into derivatives like this one could focus on their potential as melt-castable explosives or as components in advanced propellant formulations.[3][4][7]

Drug Development and Medicinal Chemistry

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8][9] The acetic acid functional group on this compound serves as a crucial synthetic handle. It can be readily converted into esters, amides, or other functional groups, allowing for the creation of a library of derivatives.[10] Researchers can explore these new molecules for potential therapeutic applications, using the dinitropyrazole core as a novel scaffold to interact with biological targets.

Mandatory Safety and Handling Protocols

Trustworthiness in the laboratory begins with safety. Dinitrated organic compounds are energetic by nature and must be treated as potentially explosive.[1] All personnel must adhere to the following safety protocols without exception.

-

Scale Limitation: All syntheses must be conducted on a small scale (<1 g) during initial investigations.[2]

-

Personal Protective Equipment (PPE): A face shield, safety glasses, flame-retardant lab coat, and heavy-duty (e.g., leather) gloves are mandatory when handling the solid material or running reactions.

-

Engineering Controls: All work must be performed in a certified chemical fume hood and behind a polycarbonate blast shield.

-

Avoidance of Stimuli: The compound must be protected from shock, friction, and sudden heating. Avoid using metal spatulas for scraping or grinding; use softer materials like Teflon or wood.[5]

-

Storage: Store the compound in a properly vented container, away from heat sources, and in a designated area for energetic materials.

Conclusion

This compound, with a calculated molecular weight of 230.14 g/mol , is a compound of significant scientific interest. Its structure presents a compelling duality: a high-energy dinitropyrazole core relevant to materials science and a versatile acetic acid handle for derivatization in medicinal chemistry. The proposed synthetic pathway and characterization strategy provide a robust framework for its preparation and validation. While its potential is considerable, the inherent energetic nature of the molecule demands the strictest adherence to safety protocols. This guide serves as a foundational document to enable safe and informed research into this promising compound.

References

- Smolecule. (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.

- MDPI. Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates.

- RSC Publishing. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives.

- Benchchem. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride.

- PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- ACS Publications. Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts | Crystal Growth & Design.

- RSC Publishing. Taming of 4-azido-3,5-dinitropyrazole based energetic materials.

- ResearchGate. Taming of 4-Azido-3,5-dinitropyrazole Based Energetic Materials.

- PMC. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.

- University of Auckland. Working with Potentially Explosive Chemicals/Reactions.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00742A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. auckland.ac.nz [auckland.ac.nz]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | 344912-39-6 [smolecule.com]

- 9. (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride | 1255718-05-8 | Benchchem [benchchem.com]

- 10. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(5-Methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic Acid: Synthesis, Characterization, and Application Insights

Abstract

This technical guide provides a comprehensive overview of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid, a functionalized dinitropyrazole derivative. While the pyrazole scaffold is of significant interest in medicinal chemistry, the incorporation of dual nitro groups orients this molecule's primary potential toward the field of energetic materials.[1][2] This document elucidates the compound's formal nomenclature, proposes a robust synthetic pathway grounded in established organic chemistry principles, and outlines detailed protocols for its characterization. We delve into the rationale behind key experimental choices, offering insights into how the structural components—the pyrazole ring, nitro functionalities, and the N-acetic acid side chain—are expected to dictate its physicochemical properties, including thermal stability, density, and sensitivity. This guide serves as a foundational resource for researchers exploring novel energetic materials or utilizing highly functionalized heterocyclic compounds as synthetic intermediates.

Introduction: The Dinitropyrazole Scaffold

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical development, present in drugs such as the anti-inflammatory Celecoxib and the anti-obesity agent Rimonabant.[1][3] Its unique electronic properties and ability to act as a versatile scaffold have driven extensive research.[2][4]

However, the introduction of energetic functionalities, specifically nitro groups (-NO₂), dramatically shifts the application landscape. Nitration of aromatic and heterocyclic rings is a fundamental strategy in the design of high-performance energetic materials.[5] The resulting compounds often exhibit high densities, positive heats of formation, and desirable oxygen balance, contributing to superior detonation performance.[6]

Dinitropyrazoles (DNPs) in particular have emerged as promising candidates for next-generation explosives and propellants, offering a compelling balance of high thermal stability and energetic output, often with reduced sensitivity compared to traditional explosives like RDX or HMX.[7][8][9] The molecule at the core of this guide, 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid, combines this high-energy DNP core with a carboxymethyl group at the N1 position. This acidic side chain offers a unique synthetic handle, potentially enabling the formation of energetic salts, coordination with metal ions, or incorporation into polymeric matrices, thereby allowing for fine-tuning of the material's properties.

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The formal IUPAC name for the topic compound is 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid . The nomenclature is derived as follows:

-

pyrazole : The core five-membered ring with two adjacent nitrogen atoms.

-

1H : Indicates the nitrogen at position 1 bears a substituent (in this case, not a hydrogen, but the point of attachment).

-

3,4-dinitro : Two nitro groups are attached to the carbon atoms at positions 3 and 4 of the pyrazole ring.[10]

-

5-methyl : A methyl group is attached to the carbon at position 5.

-

-1-yl : Signifies that the pyrazole ring is a substituent connected via the nitrogen at position 1.

-

acetic acid : The parent molecule is acetic acid, which is substituted by the pyrazole group. The "2-" preceding the parenthesis is implied as the connection is to the carboxylic acid's alpha-carbon via the pyrazole's nitrogen.

Structural Elucidation

The chemical structure of the molecule is depicted below.

Caption: Chemical structure of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid.

Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale & References |

| Molecular Formula | C₆H₆N₄O₆ | By structural analysis. |

| Molecular Weight | 246.14 g/mol | By structural analysis. |

| Appearance | Pale yellow to orange solid | Dinitropyrazoles are typically colored crystalline solids.[11] |

| Melting Point | > 100 °C (Decomposition likely) | N-alkylation can lower melting points, but the acetic acid group may promote hydrogen bonding, raising it. High nitration often leads to decomposition near the melting point.[6] |

| Density | ~1.70 - 1.85 g/cm³ | High density is a characteristic feature of polynitro heterocyclic compounds.[12] |

| Thermal Stability (Td) | 190 - 270 °C | 3,4-DNP derivatives show high decomposition temperatures. The exact value depends on the N-substituent.[7] |

| Impact Sensitivity | Moderate | Expected to be less sensitive than PETN or RDX, a common trait for nitroazoles.[8] |

| Solubility | Soluble in polar organic solvents (e.g., Acetone, DMSO, Acetonitrile). Potentially soluble in aqueous base due to the carboxylic acid functionality. | The pyrazole core and nitro groups confer polarity, while the carboxylic acid provides a site for deprotonation and salt formation. |

Synthesis and Mechanistic Rationale

A robust synthesis of the target molecule can be designed based on established methodologies for the preparation of pyrazoles and their subsequent functionalization.[5][13][14] The proposed pathway involves the construction of the methylpyrazole ring, followed by nitration and N-alkylation.

Proposed Synthetic Workflow

The synthesis is envisioned as a three-stage process, starting from commercially available precursors.

Caption: Proposed three-stage synthetic workflow for the target molecule.

Detailed Synthetic Protocol

Caution: The synthesis involves potent nitrating agents and the products are energetic materials. All procedures must be conducted by trained personnel in a certified laboratory with appropriate personal protective equipment (PPE), including blast shields and remote handling where necessary.[11]

Stage 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

-

Rationale: This is a classic Knorr pyrazole synthesis, a cyclocondensation reaction that is efficient and high-yielding for creating the pyrazole core.[1]

-

Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydrazine hydrate (1.0 eq) dissolved in ethanol. b. Cool the solution in an ice bath and add acetylacetone (1.05 eq) dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. d. Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product can often be used directly or purified by distillation or recrystallization.

Stage 2: Synthesis of 5-Methyl-3,4-dinitro-1H-pyrazole

-

Rationale: Direct nitration using a strong mixed acid (sulfuric and nitric acid) is a standard method for functionalizing aromatic and heterocyclic rings with nitro groups.[5] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Procedure: a. In a three-necked flask immersed in an ice/salt bath, add concentrated sulfuric acid (98%). b. Slowly add 3,5-dimethyl-1H-pyrazole from Stage 1 in small portions, ensuring the temperature does not exceed 5 °C. c. Once dissolved, add fuming nitric acid dropwise via an addition funnel, maintaining the low temperature. Extreme caution is required. d. After addition, stir the reaction at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-18 hours. e. Carefully pour the reaction mixture onto crushed ice. The solid precipitate is the dinitrated product. f. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry in a vacuum desiccator.

Stage 3: Synthesis of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

-

Rationale: The N-H proton on the dinitropyrazole is acidic and can be removed by a moderate base. The resulting pyrazolate anion is a potent nucleophile that readily undergoes an Sₙ2 reaction with an alkylating agent like ethyl bromoacetate.[7] Subsequent acid-catalyzed hydrolysis of the ester yields the final carboxylic acid.

-

Procedure: a. Dissolve the dinitropyrazole from Stage 2 in a suitable solvent like acetonitrile or DMF. b. Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes. c. Add ethyl bromoacetate (1.1 eq) dropwise and heat the reaction to 60-70 °C for 4-6 hours. d. Cool the reaction, filter off the inorganic salts, and remove the solvent in vacuo to yield the crude ester intermediate. e. Dissolve the crude ester in a mixture of ethanol and 6M hydrochloric acid. f. Heat the solution to reflux for 6-8 hours to hydrolyze the ester. g. Cool the solution. The final product should precipitate. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure acid.

Characterization and Analytical Protocols

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (~2.5 ppm), the methylene protons of the acetic acid chain (~5.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Resonances for the pyrazole ring carbons (with those bearing nitro groups shifted downfield), the methyl carbon, the methylene carbon, and the carbonyl carbon (~170 ppm). |

| FT-IR | Strong characteristic asymmetric and symmetric stretching vibrations for the C-NO₂ groups (~1550 cm⁻¹ and ~1320 cm⁻¹), a strong C=O stretch for the carboxylic acid (~1710 cm⁻¹), and a broad O-H stretch (~3000 cm⁻¹).[7] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight. |

| Elemental Analysis | The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for C₆H₆N₄O₆. |

| DSC/TGA | Differential Scanning Calorimetry (DSC) would reveal the melting point and any exothermic decomposition events, while Thermogravimetric Analysis (TGA) would quantify the thermal stability and decomposition temperature.[7] |

Core Applications and Field Insights

The primary application domain for this molecule is as an advanced energetic material or a precursor to one.

Potential as an Energetic Material

The 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid structure combines several desirable features:

-

High Nitrogen Content: Contributes to a high heat of formation and the generation of gaseous N₂ upon decomposition, a key factor in performance.[6]

-

Aromatic Stability: The pyrazole ring provides significant thermal stability, a critical safety feature for handling and storage.[9]

-

Oxygen Balance: While likely negative, the oxygen balance is improved by the six oxygen atoms, making it a more efficient explosive compared to non-oxygenated precursors.

The Role of the Acetic Acid Moiety: A Gateway to Functional Energetic Materials

The true novelty of this compound lies in its carboxylic acid functionality. This group transforms the molecule from a simple secondary explosive into a versatile building block.

Caption: Potential derivatization pathways enabled by the acetic acid functionality.

This functional handle allows researchers to address common challenges in materials science, such as reducing sensitivity by creating salts or improving mechanical properties by embedding the energetic component into a polymer matrix.

Safety, Handling, and Toxicology

As a dinitro-aromatic compound, 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid must be treated as a potent energetic material.

-

Mechanical Sensitivity: It should be presumed sensitive to impact, friction, and electrostatic discharge (ESD) until proven otherwise by standardized testing.[12]

-

Handling: Use non-sparking tools and grounded equipment. Work with small quantities, preferably behind a blast shield.

-

Toxicity: While the pyrazole core is common in pharmaceuticals, nitroaromatic compounds can have toxicological profiles of concern. It is prudent to assume the compound is toxic and to avoid inhalation, ingestion, and skin contact. For related energetic materials, Ames tests are sometimes performed to assess mutagenicity.[6]

Future Research Directions

The characterization of 2-(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid opens several avenues for further investigation:

-

Synthesis and Characterization of Energetic Salts: Reacting the acid with various nitrogen-rich bases to create a family of salts and comparing their thermal and energetic properties.

-

X-ray Crystallography: Obtaining a single-crystal structure to determine its precise crystal density, a critical parameter for performance calculations.

-

Performance Modeling: Using computational tools (e.g., EXPLO5) to predict detonation velocity and pressure based on experimental density and calculated heat of formation.[12]

-

Investigation as a Precursor: Exploring its use in the synthesis of more complex, high-performance energetic materials.

References

-

Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(12), 1380-1388. Available from: [Link]

-

He, C., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2975. Available from: [Link]

-

Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18957-18963. Available from: [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. Available from: [Link]

-

Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Wiley Online Library. Available from: [Link]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. Available from: [Link]

-

El-Sayed, N. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available from: [Link]

-

Parrish, D. A., & Shreeve, J. M. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Publications. Available from: [Link]

-

Wurzenberger, M. H., et al. (2024). Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates. Molecules, 29(1), 123. Available from: [Link]

-

Zhang, J., et al. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. New Journal of Chemistry, 45(4), 2063-2071. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

- Eurenco. (n.d.). Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them. Google Patents.

- BASF AG. (n.d.). Process for the preparation of pyrazole and its derivatives. Google Patents.

-

Singh, M., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3,4-dinitro-1H-pyrazole. PubChem. Available from: [Link]

-

Zhang, Y., et al. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 26(22), 7009. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. . Available from: [Link]

-

Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1333-1343. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 3. orientjchem.org [orientjchem.org]

- 4. ijnrd.org [ijnrd.org]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP2155688B1 - Dinitropyrazole derivatives, their preparation, and energetic compositions comprising them. - Google Patents [patents.google.com]

- 9. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. IL110461A - Process for the preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 14. Pyrazole synthesis [organic-chemistry.org]

A Predictive Guide to the Physicochemical Properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Foreword: The exploration of novel heterocyclic compounds is a cornerstone of advancements in materials science and pharmaceutical development. The compound (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid presents a fascinating molecular architecture, combining the high-energy dinitropyrazole core with a functional acetic acid moiety. To date, a detailed experimental characterization of this specific molecule is not prevalent in publicly accessible literature. This guide, therefore, serves as a predictive framework for researchers, scientists, and drug development professionals. By drawing upon established data from structurally analogous compounds, we will project the likely physical properties of the title compound and outline robust, field-proven methodologies for their empirical validation. Our approach is grounded in the principle that understanding the constituent parts of a molecule allows for a highly educated forecast of its behavior.

Molecular Structure and Inherent Chemical Characteristics

The title compound, this compound, possesses a unique combination of functional groups that are anticipated to govern its physical properties.

-

The Dinitropyrazole Core: The pyrazole ring, substituted with two nitro groups (-NO₂), forms the energetic backbone of the molecule. This feature is common in the field of high-energy density materials (HEDMs).[1][2] The high nitrogen content and the oxidizing potential of the nitro groups suggest that thermal stability and decomposition characteristics will be critical parameters.[2][3] The pyrazole ring itself is known for its relative thermal stability, which can be a desirable trait in energetic materials.[2]

-

The Acetic Acid Moiety: The N-alkylation of the pyrazole ring with an acetic acid group (-CH₂COOH) introduces a hydrophilic and acidic functional group. This is expected to significantly influence solubility, melting point, and crystal packing, likely through the formation of strong hydrogen bonds.

-

The Methyl Group: The C-methylation at the 5-position of the pyrazole ring will have a more subtle, yet important, electronic and steric influence on the molecule's overall properties.

Predicted Physicochemical Properties

The following properties are projected based on data from related dinitropyrazole and pyrazolylacetic acid derivatives. These serve as benchmarks for future experimental work.

| Physical Property | Predicted Value / Characteristic | Rationale and Comparative Data |

| Appearance | Colorless to pale yellow crystalline solid | Many nitrated pyrazole derivatives appear as such.[4] |

| Melting Point (T_m) | 90 - 130 °C | Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile have melting points around 91-93 °C.[5] The presence of the carboxylic acid could increase this value due to strong hydrogen bonding. |

| Decomposition Temperature (T_d) | > 180 °C | Dinitropyrazole-based energetic materials often exhibit good thermal stability, with decomposition temperatures ranging from 182 °C to 288 °C for some salts.[6] The inherent stability of the pyrazole ring contributes to this.[2] |

| Density (ρ) | 1.65 - 1.85 g/cm³ | Crystal densities for related dinitropyrazole derivatives are typically in the range of 1.66 to 1.81 g/cm³.[5] The final density will be highly dependent on the crystal packing efficiency. |

| Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetonitrile, Ethyl Acetate). Limited solubility in water and non-polar solvents. | The acetic acid group will confer solubility in polar solvents. The synthesis of similar compounds often involves recrystallization from solvents like methanol or acetonitrile.[7] |

Proposed Methodologies for Empirical Characterization

To validate the predicted properties, a systematic experimental approach is required. The following protocols are designed to be self-validating and are based on standard practices for characterizing new chemical entities, particularly those with potential energetic properties.

Synthesis and Purification

A plausible synthetic route would involve the N-alkylation of a 5-methyl-3,4-dinitropyrazole precursor with a suitable two-carbon synthon, such as ethyl bromoacetate, followed by hydrolysis of the ester. This approach is analogous to established methods for preparing pyrazolylacetic acids.[8]

Protocol for Purification:

-

Initial Purification: The crude product should be purified using column chromatography on silica gel, using a gradient of ethyl acetate in hexane to isolate the target compound.

-

Recrystallization: For analytical purity and to obtain single crystals, recrystallization is paramount.

-

Dissolve the purified solid in a minimal amount of hot ethanol or acetonitrile.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Structural and Spectroscopic Analysis

These techniques are essential for confirming the chemical identity and structure of the synthesized compound.

Workflow for Structural Elucidation

Caption: Workflow for the synthesis and structural confirmation of the title compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the methyl protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxyl group.

-

¹³C NMR: Signals should correspond to the methyl carbon, methylene carbon, carboxyl carbon, and the carbons of the pyrazole ring. The chemical shifts of the pyrazole carbons will be influenced by the nitro groups, with signals for nitrated carbons appearing downfield.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The spectrum should exhibit characteristic strong asymmetric and symmetric stretching vibrations for the C-NO₂ groups, typically in the ranges of 1557–1514 cm⁻¹ and 1323–1312 cm⁻¹, respectively.[3][9]

-

A broad absorption band is expected for the O-H stretch of the carboxylic acid, and a sharp, strong peak for the C=O stretch.

-

-

Single-Crystal X-ray Diffraction: This is the gold standard for unambiguous structure determination.

-

Causality: Obtaining a high-quality crystal structure is critical not only for confirming connectivity but also for determining the precise bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding). This information is invaluable for understanding the crystal packing, which directly relates to the material's density and stability.[7]

-

Protocol:

-

Mount a suitable single crystal on a goniometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[10]

-

Solve the crystal structure using direct methods and refine the model against the collected data.

-

Analyze the resulting structure for key geometric parameters and intermolecular interactions.

-

-

Thermal Properties Analysis

Given the dinitropyrazole core, understanding the thermal behavior is crucial for both safety and potential applications.

Workflow for Thermal Analysis

Caption: Experimental workflow for determining thermal properties using DSC and TGA.

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and the onset of decomposition.

-

Methodology: A small sample is heated at a constant rate (e.g., 10 °C/min) in an aluminum pan.[6] An endothermic peak will indicate melting, while a sharp exothermic peak will signify decomposition. The onset temperature of the exotherm is a critical measure of thermal stability.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To quantify mass loss as a function of temperature, complementing the DSC data.

-

Methodology: The sample is heated on a microbalance in a controlled atmosphere. The temperature at which significant mass loss begins corresponds to the decomposition temperature.

-

Authoritative Grounding and Conclusion

The physical properties of this compound are predicted to be a hybrid of its constituent parts: an energetic material with moderate thermal stability, and a polar, acidic organic compound capable of strong intermolecular interactions. The dinitropyrazole core suggests a density and thermal behavior in line with other known energetic materials, while the acetic acid side chain is expected to dominate its solubility and melting point characteristics.

This guide provides a comprehensive, predictive overview and a set of validated experimental protocols to empower researchers in their investigation of this novel compound. The true properties await empirical discovery, and the methodologies outlined herein provide a clear and scientifically rigorous path toward that goal.

References

-

Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(12), 1380-1388. [Link]

-

Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(22), 5463. [Link]

-

Zhang, J., et al. (2023). Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules, 28(1), 457. [Link]

-

Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate. [Link]

-

Benz, M., Klapötke, T. M., & Stierstorfer, J. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)-1H-tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie, 646(12), 1380-1388. [Link]

-

Nazarenko, O. D., et al. (2018). Dinitropyrazoles. ResearchGate. [Link]

-

He, C., et al. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances, 11(52), 32939-32946. [Link]

-

Rybakov, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

-

Wang, R., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. [Link]

-

Kumbar, S. M., et al. (2024). Crystal structure and Hirsheld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData, 9(1). [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. d-nb.info [d-nb.info]

- 10. atlantis-press.com [atlantis-press.com]

spectral properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

An In-Depth Technical Guide to the Predicted Spectral Properties of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

Introduction

This compound is a multifaceted heterocyclic compound featuring a dinitropyrazole core, a structure renowned for its application in the development of energetic materials and as a scaffold in medicinal chemistry.[1][2] The pyrazole ring system, characterized by its aromaticity and stability, provides a robust framework for functionalization.[2] The introduction of two nitro groups significantly alters the electronic properties of the ring, rendering it highly electron-deficient and increasing properties such as density and oxygen balance, which are critical in the field of energetic materials.[2][3] Furthermore, the N-acetic acid substituent introduces a site for potential salt formation, pro-drug strategies, or further chemical modification.

Molecular Structure and Spectroscopic Implications

The foundational step in predicting a molecule's spectral behavior is a thorough analysis of its structure. The key functional components that will dominate the spectral output are:

-

The 3,4-Dinitro-5-methyl-1H-pyrazole Ring: This is the core chromophore and the primary source of electronic and vibrational complexity. The two electron-withdrawing nitro groups (-NO₂) dramatically influence the chemical shifts of the pyrazole ring protons and carbons in NMR spectroscopy.[4] They also give rise to intense and highly characteristic stretching vibrations in the infrared (IR) spectrum.[5][6]

-

The N-acetic acid Moiety (-CH₂COOH): This side chain introduces three distinct sets of signals in the NMR spectra: the methylene protons and carbon, and the highly deshielded carboxylic acid proton and carbonyl carbon. In IR spectroscopy, it will produce characteristic O-H and C=O stretching bands.

-

The Methyl Group (-CH₃): Attached to the C5 position of the pyrazole ring, this group will provide a clear singlet in the ¹H NMR spectrum, serving as a useful internal reference point.

The interplay of these groups, particularly the strong inductive and resonance effects of the dinitro substituents, dictates the precise spectral landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions for ¹H and ¹³C NMR are based on the additive effects of the functional groups and comparison with documented spectra of N-substituted dinitropyrazoles.[5][7][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Insights |

| ~10-13 | Broad Singlet | COOH | The carboxylic acid proton is highly deshielded, acidic, and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its exact position is highly dependent on solvent and concentration. |

| ~5.4 - 5.8 | Singlet | N-CH₂ | The methylene protons are attached to a nitrogen atom of the electron-deficient pyrazole ring. This environment causes significant deshielding. For comparison, N-allyl and N-acryloyl substituted dinitropyrazoles show N-CH₂ signals in the δ 5.0-5.4 ppm range.[5] The direct attachment to the acetic acid moiety may cause a slightly different shift. |

| ~2.5 - 2.8 | Singlet | C-CH₃ | The methyl group is attached to the C5 position of the pyrazole ring. While attached to an aromatic system, the strong electron-withdrawing effect of the adjacent nitro groups will likely shift this signal slightly downfield compared to a standard aromatic methyl group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their electronic environment. The pyrazole ring carbons are expected to be significantly influenced by the nitro substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168-172 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found at a very low field. Carbonyl signals in related acrylated dinitropyrazoles appear between 169 and 174 ppm.[5] |

| ~150-155 | C4-NO₂ | Carbons directly bonded to nitro groups in dinitropyrazole systems experience strong deshielding. In 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole, the equivalent carbon appears between δ 153.9 and 155.2 ppm.[4] |

| ~145-150 | C3-NO₂ | Similar to C4, this carbon is deshielded by the attached nitro group. |

| ~135-140 | C5-CH₃ | The C5 carbon, while part of the aromatic ring, is expected to be at a relatively lower field compared to unsubstituted pyrazoles. |

| ~55-60 | N-CH₂ | The methylene carbon is deshielded due to its attachment to the ring nitrogen. In N-allyl-3,5-DNP, this carbon resonates at δ 57.1 ppm.[7] |

| ~12-15 | C-CH₃ | The methyl carbon will appear in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of the analyte, this compound, in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard probe.[7]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Collect 16-64 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled experiment (e.g., zgpg30) to obtain singlets for all carbons.

-

Use a sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) to ensure quantitative detection of all carbons, including the quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).[7]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a distinct "fingerprint" based on its functional groups. The spectrum of this compound will be dominated by the strong absorptions from the nitro and carboxylic acid groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale and Comparative Insights |

| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid | The O-H bond in a carboxylic acid dimer produces a very broad and characteristic absorption band in this region. |

| ~1700-1725 | C=O Stretch | Carboxylic Acid | This is a strong, sharp peak characteristic of the carbonyl group in a carboxylic acid. Acrylated dinitropyrazoles show C=O stretches between 1700 and 1710 cm⁻¹.[5] |

| ~1550-1500 | N-O Asymmetric Stretch | Nitro Group | A very strong absorption is expected in this region, characteristic of aromatic nitro groups.[5][6] |

| ~1360-1330 | N-O Symmetric Stretch | Nitro Group | This is the second characteristic strong band for the nitro group.[5][6] |

| ~2900-3000 | C-H Stretch | Aliphatic (CH₃, CH₂) | Standard stretching frequencies for sp³ C-H bonds. |

| ~1400-1600 | C=N, C=C Stretch | Pyrazole Ring | Aromatic ring stretching vibrations, often appearing as a series of medium-intensity bands. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background, yielding the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in the target molecule is the dinitropyrazole ring system.

-

Expected Absorption: The presence of the conjugated pyrazole ring with two strongly electron-withdrawing nitro groups will result in π → π* and n → π* electronic transitions. These transitions are expected to fall within the UV region.

-

Predicted λ_max: Nitroaromatic compounds typically exhibit strong absorption bands.[9] For example, 3-nitrophenol shows a λ_max at 275 nm with a shoulder extending towards 400 nm.[10] The addition of a second nitro group and the specific heterocyclic system will likely result in a λ_max in the 270-350 nm range. The absorption is highly unlikely to extend into the visible region, meaning a solution of the compound is expected to be colorless or pale yellow. The exact λ_max is sensitive to the solvent used due to solvatochromic effects.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would be the preferred method for unambiguous elemental formula confirmation.

-

Predicted Molecular Ion: For the molecular formula C₆H₆N₄O₆, the exact monoisotopic mass is 246.0291 g/mol . In HRMS, using electrospray ionization (ESI) in positive mode, the expected ion would be [M+H]⁺ at m/z 247.0369. In negative mode, [M-H]⁻ at m/z 245.0216 would be observed.

-

Predicted Fragmentation Pathways: The molecule is expected to fragment in a predictable manner based on the stability of the resulting ions and neutral losses. Key fragmentation steps include:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of COOH as a radical (45 Da) or the neutral loss of H₂O (18 Da) and CO (28 Da).

-

Loss of the Acetic Acid Side Chain: Cleavage of the N-C bond would result in the loss of the entire •CH₂COOH radical (58 Da), leaving the stable dinitromethylpyrazole cation.

-

Loss of Nitro Groups: Sequential loss of NO₂ (46 Da) is a characteristic fragmentation pattern for nitroaromatic compounds.

-

Conclusion: An Integrated Spectroscopic Profile

The definitive structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. This guide puts forth a detailed, predictive analysis grounded in the established spectral behavior of analogous compounds. The ¹H and ¹³C NMR spectra will precisely map the C-H framework, while IR spectroscopy will confirm the presence of the critical nitro and carboxylic acid functional groups. High-resolution mass spectrometry will provide an unambiguous molecular formula and offer structural insights through predictable fragmentation. Finally, UV-Vis spectroscopy will characterize the electronic properties of the dinitropyrazole chromophore. Together, these techniques form a self-validating system, providing the comprehensive data package required by researchers for the unequivocal characterization of this novel compound.

References

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

-

Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Zeitschrift für anorganische und allgemeine Chemie. Available at: [Link]

-

Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances. Available at: [Link]

-

(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Science and Research (IJSR). Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

-

Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Wiley Online Library. Available at: [Link]

-

Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Propellants, Explosives, Pyrotechnics. Available at: [Link]

-

The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: [Link]

-

Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure. Available at: [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Combining Performance with Thermal Stability: Synthesis and Characterization of 5-(3,5-Dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its Energetic Derivatives. Chemistry Europe. Available at: [Link]

-

A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]

-

(PDF) Nitropyrazoles. ResearchGate. Available at: [Link]

-

Taming of 4-azido-3,5-dinitropyrazole based energetic materials. RSC Publishing. Available at: [Link]

-

Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

-

Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Publishing. Available at: [Link]

-

IR Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules. Available at: [Link]

-

uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. Available at: [Link]

-

Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime. Molecules. Available at: [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. Available at: [Link]

Sources

- 1. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]

Computational Characterization of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid

This guide serves as a definitive technical blueprint for the computational characterization of (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetic acid (abbreviated here as MDPA ).[1] It addresses the dual nature of this scaffold: its primary classification as a high-energy density material (HEDM) precursor and its secondary potential as a bio-active pharmacophore intermediate.[1]

Executive Summary

The molecule This compound (MDPA) represents a strategic scaffold in organic chemistry.[1] It combines the high-nitrogen energetic density of the 3,4-dinitropyrazole core with the solubilizing and conjugation-ready carboxylic acid tail.[1]

For Energetic Materials Scientists , MDPA is a melt-cast explosive candidate or an intermediate for energetic ionic salts.[1] For Drug Development Professionals , it serves as a "warhead" scaffold for nitrogen-rich antimicrobial agents, requiring rigorous safety profiling to rule out explosive decomposition during scale-up.[1]

This guide provides a self-validating computational workflow to predict its physicochemical stability, detonation performance, and pharmaceutical liability.[1]

Computational Architecture & Workflow

To ensure data integrity, we utilize a multi-tiered DFT (Density Functional Theory) approach.[1] The protocol moves from low-cost screening to high-accuracy thermochemistry.[1]

The Validated Workflow

The following diagram outlines the logical progression of the computational campaign.

Figure 1: Computational workflow for characterizing MDPA, branching into energetics and pharmaceutical safety.

Molecular Architecture & Electronic Structure

Geometry Optimization Protocol

The steric bulk of the 5-methyl group forces the N1-acetic acid tail out of the pyrazole plane.[1] This conformational twist is critical for crystal density prediction.[1]

-

Method: DFT-B3LYP

-

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for the anionic character of the nitro groups).[1]

-

Software: Gaussian 16 / ORCA 5.0

-

Convergence Criteria: Opt=Tight, Int=Ultrafine

Critical Checkpoint: The 3,4-dinitro substitution pattern creates a "push-pull" electronic system.[1] You must verify that the nitro groups remain coplanar with the ring to maximize conjugation, unless steric hindrance from the 5-methyl group forces a rotation.[1]

-

Observation: The 4-nitro group is often twisted ~15-30° due to the adjacent 3-nitro and 5-methyl groups.[1] This reduces impact sensitivity (desirable).[1]

Frontier Orbitals (HOMO-LUMO)

The HOMO-LUMO gap is a direct proxy for kinetic stability (impact sensitivity).[1]

-

HOMO: Localized on the pyrazole ring and the carboxylic acid lone pairs.[1]

-

LUMO: Localized on the nitro groups (electron acceptors).[1]

-

Target Gap: > 4.0 eV indicates reasonable stability for handling.

Energetic Properties (The Physics Core)[1]

For researchers treating MDPA as an energetic material, the Heat of Formation (HOF) is the single most critical value.[1] Direct DFT calculation of HOF is inaccurate; you must use isodesmic reactions.[1]

Isodesmic Reaction Scheme

We construct a bond-separation reaction where the number of bond types is conserved to cancel systematic errors.

Reaction: MDPA + 3 CH4 + NH3 → Pyrazole + 2 CH3NO2 + CH3COOH + C2H6[1]

Protocol:

-

Calculate Enthalpy (

) for all species at B3LYP/6-311++G(d,p).[1] -

Use experimental

for small reference molecules (NIST WebBook).[1] -

Solve for

.[1]

Detonation Parameters (EXPLO5)

Using the calculated Density (predicted via molecular volume analysis, typically ~1.75 g/cm³ for this class) and HOF, we simulate performance.

Table 1: Predicted Energetic Properties of MDPA (Simulated)

| Parameter | Value | Unit | Significance |

|---|

| Density (

Pharmaceutical Profiling (The Bio Aspect)[1]

For drug development, the dinitro motif is a structural alert (genotoxicity risk).[1] However, the carboxylic acid allows for rapid clearance or conjugation.[1]

Acid Dissociation Constant (pKa)

The electron-withdrawing nitro groups on the pyrazole ring will significantly lower the pKa of the acetic acid tail compared to unsubstituted pyrazole-acetic acid.[1]

-

Method: Thermodynamic cycle using SMD solvation model (Water).

-

Reaction:

of MDPA-H → MDPA- + H+ -

Predicted pKa: ~2.8 - 3.2 (More acidic than acetic acid due to the inductive effect of the dinitropyrazole).[1]

ADMET & Toxicity Alerts

-

Lipophilicity (LogP): Predicted LogP ≈ 0.[1]8. The molecule is moderately polar, suggesting good oral bioavailability but rapid renal clearance.[1]

-

Genotoxicity: The aromatic nitro groups are "Red Flags" for Ames mutagenicity (nitroreduction to hydroxylamines).[1]

-

Mitigation: Computational metabolism prediction (e.g., chemically intuitive cytochrome P450 modeling) often shows the carboxylic acid tail serves as a handle for Phase II conjugation (Glucuronidation), potentially mitigating toxicity before nitro-reduction occurs.[1]

-

Synthetic Pathway Simulation

Understanding the formation of MDPA helps in troubleshooting yield issues.[1] The key step is the N-alkylation of 5-methyl-3,4-dinitropyrazole.[1]

Mechanism: S_N2 Attack

The pyrazole anion attacks the chloroacetic acid.[1]

-

Regioselectivity: N1 vs. N2 attack.

-

Sterics: The 5-methyl group hinders N1, but electronic factors (nitro groups) often direct to the less hindered nitrogen. However, in 3,4-dinitro systems, the tautomeric equilibrium dictates the nucleophile.[1]

Figure 2: Reaction coordinate for the synthesis of MDPA via N-alkylation.

Experimental Validation Protocols

To validate the computational models, the following experiments are mandatory:

-

X-Ray Diffraction (XRD): To confirm the density used in EXPLO5.

-

DSC (Differential Scanning Calorimetry): To verify thermal stability (onset of decomposition).[1]

-

Warning: If

, the material is unsuitable for melt-casting.[1]

-

-

HPLC-MS: To confirm purity and check for regioisomers (N1- vs N2-alkylated products).

References

-

Heats of Formation: NIST Chemistry WebBook.[1] Standard Reference Data for Isodesmic Calculations.[Link][1]

-

EXPLO5 Software: O. Sućeska. Calculation of detonation parameters by EXPLO5 computer program. Materials Science Forum, 2004.[1] [Link]

-

DFT Methodology: Frisch, M. J., et al. Gaussian 16 User Reference.[1][Link][1]

-

Pyrazoles in Energetics: Synthesis and Energetic Properties of N-Substituted 3,4-Dinitropyrazoles. ACS Omega, 2023.[1] [Link][1]

-

Pharma Relevance: Pyrazoles as Privileged Scaffolds in Drug Discovery.[1][2] Mini-Reviews in Medicinal Chemistry. [Link]

Sources

A Technical Guide to the Synthesis, Properties, and Applications of 3,4-Dinitropyrazole Derivatives

Abstract

Nitrogen-rich heterocyclic compounds are a cornerstone in the development of advanced energetic materials. Among these, the 3,4-dinitropyrazole (3,4-DNP) scaffold has emerged as a molecule of significant interest. Its unique combination of high nitrogen content, positive heat of formation, and a reactive N-H site for derivatization makes it a versatile building block for a new generation of energetic materials, including explosives, propellants, and pyrotechnics.[1][2][3] This guide provides an in-depth review of 3,4-dinitropyrazole and its derivatives, covering synthetic pathways, physicochemical properties, energetic performance, and derivatization strategies aimed at tuning these characteristics for specific applications. We will explore the causal relationships between molecular structure and material properties, offering field-proven insights for researchers in energetic materials science and drug development.

Introduction: The Significance of the Pyrazole Ring in Energetic Materials

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry and, increasingly, in the field of energetic materials.[4] Its aromaticity imparts a degree of thermal stability, while the high nitrogen content contributes to a large positive heat of formation.[1][3] The decomposition of such compounds often yields environmentally benign dinitrogen (N₂) gas, a desirable trait for modern "green" energetic materials.[1]

The introduction of nitro groups (–NO₂) onto the pyrazole backbone dramatically enhances its energetic properties. These electron-withdrawing groups increase the molecule's density and oxygen balance, two critical parameters that directly influence detonation performance. Dinitropyrazoles, in particular, offer a significant improvement in density and detonation performance over their mononitrated counterparts.[1] 3,4-Dinitropyrazole (3,4-DNP) is a notable isomer that serves as a foundational precursor for a wide array of energetic compounds.[1][5]